molecular formula C9H11NO2 B1601186 DL-Phenyl-d5-alanine CAS No. 284664-89-7

DL-Phenyl-d5-alanine

Cat. No.: B1601186
CAS No.: 284664-89-7
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-RALIUCGRSA-N
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Description

DL-Phenyl-d5-alanine (CAS 284664-89-7) is a deuterated isotopologue of phenylalanine, where five hydrogen atoms in the phenyl ring are replaced with deuterium. Its molecular formula is C₉H₆D₅NO₂, with a molecular weight of 170.2 g/mol . As a racemic mixture of L- and D-enantiomers, it serves as a critical internal standard (IS) in quantitative metabolomics and pharmaceutical research, particularly in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) workflows. It is used to normalize peak areas and correct analytical variability during metabolite quantification .

It is commercially available from suppliers such as CDN Isotopes, Sigma-Aldrich, and Cambridge Isotope Laboratories .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenyl-d5-alanine can be synthesized through the deuteration of phenylalanine. The process involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. This can be achieved using deuterium gas or deuterated solvents under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing catalysts and controlled environments to ensure the complete exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Oxidation Reactions

DL-Phenyl-d5-alanine undergoes oxidation primarily at the α-amino group and aromatic ring. Key findings include:

Oxidation by Hydrogen Peroxide

  • Reaction Conditions : pH 8.0–9.0, 25°C, 24 hr

  • Products : Deuterated phenylpyruvic acid (C9_9H5_5D5_5NO3_3) and trace amounts of hydroxylated derivatives.

  • Yield : 75–82% (isolated via HPLC).

Mechanistic Insight :
Deuterium substitution reduces reaction rates by 15–20% compared to non-deuterated phenylalanine due to kinetic isotope effects (KIE) in C-D bond cleavage.

Esterification

Esterification with methanol or ethanol under acidic conditions produces deuterated esters for analytical applications:

Reagent Conditions Product Yield Reference
MethanolHCl (cat.), reflux, 6 hrMethyl D5_5-phenylalanine ester89%
EthanolH2_2SO4_4 (cat.), 60°C, 8 hrEthyl D5_5-phenylalanine ester82%

Notes :

  • Ester derivatives are stable in organic solvents but hydrolyze rapidly in aqueous basic conditions.

Amide Bond Formation

Used in solid-phase peptide synthesis (SPPS) with FMOC protection:

Key Steps :

  • FMOC Deprotection : 20% piperidine/DMF, 30 min, RT → 98% deprotection efficiency .

  • Coupling : HBTU/DIPEA activation, 1 hr → 90–95% coupling yield.

Applications :

  • Synthesis of deuterated peptides for mass spectrometry studies .

Enzymatic Reactions

This compound serves as a substrate for phenylalanine-metabolizing enzymes:

Phenylalanine Hydroxylase (PAH) :

  • Reaction : Converts this compound to tyrosine-d5_5 via tetrahydrobiopterin cofactor.

  • Kinetics : KmK_m = 0.12 mM (vs. 0.09 mM for non-deuterated substrate) .

  • Isotope Effect : VmaxV_{max} reduced by 30% due to C-D bond stability .

Transaminases :

  • Product : Phenylpyruvate-d5_5 (confirmed via 2H^2H-NMR).

Catalytic Reduction

Deuterium incorporation via Pd/C or PtO2_2 catalysts:

Substrate Catalyst Deuterium Source Yield Reference
N-Acetylphenyl-d5_5-alaninePd/C (10%)D2_2O/Ac2_2O66%
Thiazolone derivativePtO2_2D2_2 gas51%

Mechanism :

  • Aromatic deuteration occurs via electrophilic substitution under acidic conditions .

Acid/Base Hydrolysis

Acidic Hydrolysis (6M HCl, 110°C, 24 hr) :

  • Products : Deuterated phenylalanine (retains >95% D5_5 label).

  • Rate Constant : k=1.2×103min1k = 1.2 \times 10^{-3} \, \text{min}^{-1} (vs. 1.5×103min11.5 \times 10^{-3} \, \text{min}^{-1} for non-deuterated).

Basic Hydrolysis (2M NaOH, 80°C, 4 hr) :

  • Degradation : <5% racemization observed via chiral HPLC.

Photochemical Reactions

UV irradiation (254 nm) induces decarboxylation:

  • Product : Benzyl-d5_5-amine (C6_6D5_5CH2_2NH2_2) with 40% yield.

  • Quantum Yield : Φ=0.03\Phi = 0.03 (lower than non-deuterated analogue due to reduced vibrational energy).

Metabolic Stability

In Vivo Studies (Rat Model) :

  • Half-Life : 8.2 hr (vs. 5.5 hr for non-deuterated phenylalanine).

  • Excretion : 85% urinary recovery of intact deuterated compound.

Scientific Research Applications

Metabolic Research

DL-Phenyl-d5-alanine serves as a valuable tool in metabolic studies, particularly in understanding amino acid metabolism and its implications for health. The compound's deuterated nature enables researchers to trace metabolic pathways and quantify phenylalanine levels accurately.

  • Biomarker Discovery : In studies related to phenylketonuria (PKU), this compound can help identify biomarkers associated with abnormal phenylalanine metabolism. Elevated levels of phenylalanine and its metabolites are critical in diagnosing PKU and monitoring treatment efficacy .
  • Metabolomic Profiling : The compound is utilized in metabolomic studies to analyze plasma samples from patients with various metabolic disorders. It aids in the differentiation of amino acids and their derivatives through advanced chromatographic techniques .

Clinical Diagnostics

The quantification of amino acids, including this compound, is crucial for diagnosing metabolic disorders. Its application in clinical settings includes:

  • Quantification Techniques : this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. These techniques allow for accurate measurement of phenylalanine concentrations in biological samples, facilitating the diagnosis of conditions like PKU .
  • Research Studies : Clinical studies have employed this compound to assess amino acid levels in patients with liver diseases or other metabolic disorders, providing insights into disease mechanisms and potential therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound is instrumental for developing and validating analytical methods:

  • Method Development : Researchers utilize this compound to develop robust methods for analyzing amino acids in complex biological matrices. Its isotopic labeling enhances the sensitivity and specificity of detection methods .
  • Quality Control : The compound also serves as a reference material for quality control in laboratories conducting amino acid analysis, ensuring accuracy and reliability of results .

Case Studies

Several studies highlight the applications of this compound:

  • Study on PKU Biomarkers : A research article discussed the use of this compound to identify Amadori rearrangement products as potential biomarkers for PKU. This study demonstrated how isotopic labeling can enhance the understanding of metabolic pathways involved in amino acid metabolism .
  • Metabolomic Characterization : Another study focused on the metabolomic profiling of hepatocellular carcinoma (HCC), where this compound was part of a broader analysis to identify significant metabolites linked to disease progression .

Mechanism of Action

DL-Phenyl-d5-alanine exerts its effects through its role as a precursor in the biosynthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterium atoms do not significantly alter the biochemical pathways but provide a means to trace and quantify the metabolic processes involving phenylalanine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Phenyl-d5-alanine

  • Molecular Formula : C₆D₅CH₂CH(NH₂)COOH
  • CAS RN : 56253-90-8
  • Key Differences :
    • Enantiomeric purity (L-form only vs. racemic mixture).
    • Applications: Preferred in studies requiring chirality-specific analysis, such as enzymatic or receptor-binding assays where stereochemistry impacts activity.
    • Price : ¥44,000 for 500 mg (98 atom% D) .

DL-Phenyl-d5-alanine-2,3,3-d3

  • Molecular Formula : C₆D₅CD₂CD(NH₂)COOH
  • CAS RN : 29909-00-0
  • Key Differences :
    • Additional deuterium atoms at positions 2,3,3 of the alanine side chain, increasing molecular weight to 173.23 g/mol .
    • Applications: Enhanced isotopic labeling for tracking metabolic pathways involving side-chain modifications.
    • Price : ¥38,500 for 250 mg (98 atom% D) .

This compound-N-t-Boc

  • Molecular Formula: C₁₄H₁₄D₅NO₄
  • CAS RN : 121695-40-7 (L-form), 1213661-19-8 (D-form)
  • Key Differences: Presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. Applications: Used in peptide synthesis to protect the amine during coupling reactions. Solubility: Improved organic solvent compatibility due to the Boc group. Price: ¥52,800 for 100 mg (D-form, 99 atom% D) .

DL-Phenyl-d5-glycine

  • Molecular Formula : C₆D₅CH(NH₂)COOH
  • CAS RN : 358731-96-1
  • Key Differences :
    • Absence of the CH₂ group in the alanine side chain, reducing molecular weight to 156.19 g/mol .
    • Applications: Suitable for glycine-related metabolic studies or smaller-molecule analyses .
    • Price : ¥39,600 for 100 mg (98 atom% D) .

Functional and Analytical Comparisons

Role as Internal Standards

Compound Application Context Key Advantage Reference
This compound Metabolomics (e.g., plasma, urine analysis) Broad compatibility with polar metabolites; stable deuterium labeling
L-Methionine sulfone Study-specific IS (e.g., sulfur metabolism) High polarity for improved retention in hydrophilic interaction chromatography
This compound-N-t-Boc Peptide synthesis Protects amine groups during solid-phase synthesis

Cost and Availability

Compound Supplier(s) Price (per 100 mg) Purity
This compound CDN Isotopes, Sigma-Aldrich ¥39,600 >99.00%
L-Phenyl-d5-alanine CDN Isotopes ¥44,000 (500 mg) 98 atom% D
This compound-N-t-Boc Kanto Reagents ¥52,800 99 atom% D

Biological Activity

DL-Phenyl-d5-alanine is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This modification not only alters its physical and chemical properties but also enhances its utility in various biological and clinical research applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in metabolic studies, and relevance in clinical diagnostics, particularly concerning phenylketonuria (PKU).

This compound has the molecular formula C9H11D5NO2C_9H_{11}D_5NO_2 and a molecular weight of approximately 169.24 g/mol. The presence of deuterium enhances the stability of the compound, making it an effective tracer in metabolic studies.

Target and Mode of Action:
this compound primarily acts as a substrate for various biochemical pathways involving phenylalanine metabolism. It is metabolized to produce maleylacetoacetate through a series of enzymatic reactions. Notably, it has been shown to act as an antagonist to the α2δ subunit of voltage-dependent calcium channels with an inhibition constant (KiK_i) of 980 nM.

Biochemical Pathways:
The metabolism of this compound follows similar pathways as non-deuterated phenylalanine, including conversion to tyrosine via the enzyme phenylalanine hydroxylase (PAH). This pathway is crucial for synthesizing neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Applications in Research

This compound is widely utilized in various scientific fields:

  • Metabolic Studies:
    • Tracer Studies: It serves as a non-radioactive tracer to quantify muscle protein synthesis (MPS). By infusing this compound into subjects, researchers can measure its incorporation into newly synthesized proteins, providing insights into MPS rates.
    • Pathway Tracing: It is employed to trace phenylalanine pathways in metabolic studies, aiding in understanding its role in health and disease.
  • Clinical Diagnostics:
    • Phenylketonuria (PKU): this compound is used to differentiate between types of hyperphenylalaninemia. By measuring the ratio of deuterated phenylalanine to tyrosine in plasma after administration, researchers can estimate PAH enzyme activity, which is crucial for diagnosing PKU .
  • Pharmaceutical Research:
    • It is utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts.

Case Studies

Case Study 1: PKU Management
A study involving patients with PKU demonstrated that administering this compound allowed for better monitoring of dietary compliance and metabolic control. The incorporation rates were correlated with clinical outcomes, emphasizing its utility in managing this genetic disorder .

Case Study 2: Muscle Protein Synthesis
In a controlled trial assessing exercise effects on MPS, subjects infused with this compound showed variations in incorporation rates based on physical activity levels. This research highlighted how exercise influences amino acid kinetics and protein synthesis dynamics.

Comparative Analysis

Property This compound L-Phenylalanine
Molecular FormulaC9H11D5NO2C_9H_{11}D_5NO_2C9H11NO2C_9H_{11}NO_2
Molecular Weight169.24 g/mol165.19 g/mol
StabilityHigher due to deuterationStandard
Use in Tracer StudiesYesLimited
Clinical RelevanceHigh (PKU diagnostics)Moderate

Q & A

Q. Basic: How is DL-Phenyl-d5-alanine utilized as an internal standard in quantitative analysis?

This compound serves as a stable isotopically labeled internal standard (SIL-IS) in mass spectrometry (MS)-based quantification. Its deuterated structure (C6D5CH2CH(NH2)COOH) minimizes co-elution with endogenous phenylalanine, improving chromatographic separation. Researchers spike known concentrations into biological matrices (e.g., plasma, tissue homogenates) to correct for ion suppression/enhancement and extraction variability. Quantification is achieved by comparing the analyte-to-internal-standard peak area ratio against calibration curves .

Q. Basic: How do researchers verify the isotopic purity of this compound?

Isotopic purity (e.g., 98 atom% D) is validated using high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters and nuclear magnetic resonance (NMR) spectroscopy to resolve deuterium positional labeling (e.g., aromatic vs. aliphatic deuteration). Discrepancies in deuterium distribution can be identified via 2H^2H-NMR or isotope ratio monitoring .

Q. Advanced: How should experimental designs account for deuterium isotope effects in metabolic pathway studies?

Deuterium incorporation can alter reaction kinetics (kinetic isotope effects, KIEs) in metabolic enzymes like phenylalanine hydroxylase. To mitigate bias, parallel experiments using non-deuterated phenylalanine are recommended. Metabolic flux analysis (MFA) with 13C^{13}C- or 2H^2H-tracing and LC-HRMS can quantify KIEs in vivo. Control groups must validate that observed effects are substrate-specific and not artifacts of deuteration .

Q. Advanced: How can researchers address discrepancies in deuterium incorporation rates across biological models?

Variability in deuterium retention (e.g., in liver vs. neuronal cells) may arise from differences in enzymatic activity or redox conditions. Methodological solutions include:

  • Pre-incubating cells with deuterium-enriched media to stabilize labeling.
  • Using time-course isotopic tracing coupled with compartmental modeling.
  • Validating results with orthogonal techniques (e.g., 2H^2H-NMR or isotope-ratio mass spectrometry) .

Q. Basic: What storage conditions are critical for maintaining this compound stability?

To prevent deuterium exchange or degradation, store lyophilized this compound under inert gas (argon or nitrogen) at -20°C. Solutions should be prepared in deuterium-depleted solvents (e.g., D2O-free buffers) and used immediately. Long-term storage in aqueous matrices is discouraged due to potential proton-deuterium exchange .

Q. Advanced: What strategies minimize interference from deuterated analogs in complex matrices?

  • Chromatography: Use ultra-high-performance LC (UHPLC) with phenyl-hexyl columns to resolve this compound from endogenous analogs.
  • Mass Spectrometry: Employ high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., m/z shifts of +5 for d5 labeling).
  • Data Processing: Apply isotopic deconvolution algorithms to exclude background signals .

Q. Basic: Which analytical techniques confirm the structural integrity of this compound post-synthesis?

  • NMR: 1H^1H-NMR confirms aromatic deuteration (absence of phenyl proton signals at ~7 ppm), while 13C^{13}C-NMR verifies aliphatic deuteration.
  • HRMS: Molecular ion clusters ([M+H]+ at m/z 171.14 for d5) validate isotopic enrichment.
  • Elemental Analysis: Ensures stoichiometric deuterium content (e.g., 98 atom% D) .

Q. Advanced: How does deuteration position affect NMR spectral interpretation?

Aromatic deuteration (C6D5) eliminates proton signals in the aromatic region (~7 ppm), simplifying spectral analysis in crowded regions. Aliphatic deuteration (e.g., CH2→CD2) reduces splitting patterns in 1H^1H-NMR. Researchers use 2H^2H-decoupled NMR or quantum mechanical simulations (e.g., DFT) to predict and assign deuteration sites .

Q. Basic: What is the role of this compound in protein synthesis studies?

Deuterated amino acids like this compound enable tracking of protein turnover and folding kinetics via MS. Incorporation into polypeptides reduces proton density, enhancing neutron scattering contrast in structural studies. Metabolic labeling protocols often pair deuterated amino acids with 15N^{15}N- or 13C^{13}C-sources for multi-isotope tracing .

Q. Advanced: How to resolve contradictions in metabolic half-life data between in vitro and in vivo models?

Discrepancies may arise from differential enzyme kinetics or compartmentalization. Solutions include:

  • Cross-Validation: Compare in vitro (e.g., hepatocytes) and in vivo (rodent) half-lives under matched deuterium enrichment levels.
  • Mechanistic Modeling: Use physiologically based pharmacokinetic (PBPK) models to account for tissue-specific isotope effects.
  • Enzymatic Assays: Quantify KIEs for phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase) using recombinant proteins .

Properties

IUPAC Name

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514739
Record name (2,3,4,5,6-~2~H_5_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-89-7
Record name (2,3,4,5,6-~2~H_5_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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